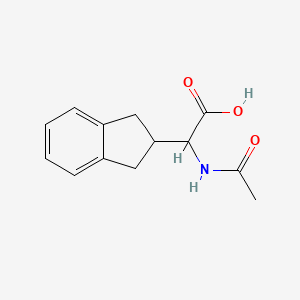
2-(2,3-dihydro-1H-inden-2-yl)-2-acetamidoacetic acid
Overview
Description
The compound “(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride” is similar to the one you’re asking about . It has a molecular weight of 249.63 and is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride” is 1S/C9H12NO3P.ClH/c10-9 (14 (11,12)13)5-7-3-1-2-4-8 (7)6-9;/h1-4H,5-6,10H2, (H2,11,12,13);1H . This code can be used to generate the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid hydrochloride” is a solid at room temperature .
Scientific Research Applications
-
Scientific Field: Organic Chemistry
- Application : Synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives .
- Methods of Application : The derivatives were synthesized by grinding, stirring, and ultrasound irradiation methods .
- Results : The ultrasound technique was found to be satisfactory in terms of time and synthetic performance .
-
Scientific Field: Microbiology
- Application : Antibacterial and antifungal studies of halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one derivatives .
- Methods of Application : The synthesized compounds were tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans) .
- Results : Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .
- Scientific Field: Biochemistry
- Application : Anti-HIV activity of indole derivatives .
- Methods of Application : 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells (MT-4) .
- Results : The study did not provide specific results for the compounds tested .
- Scientific Field: Organic Chemistry
Safety And Hazards
properties
IUPAC Name |
2-acetamido-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(15)14-12(13(16)17)11-6-9-4-2-3-5-10(9)7-11/h2-5,11-12H,6-7H2,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEDTAFHZQIEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-2-yl)-2-acetamidoacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



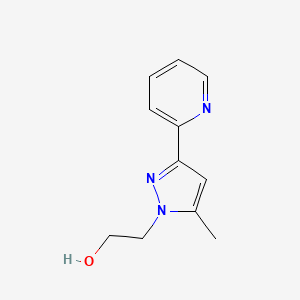
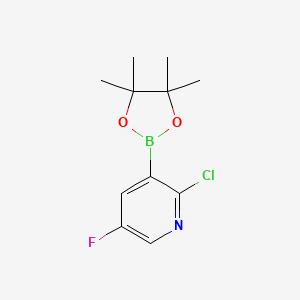
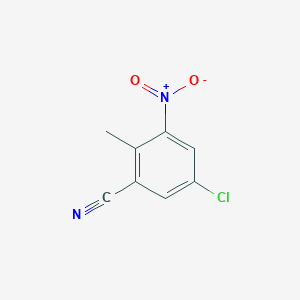
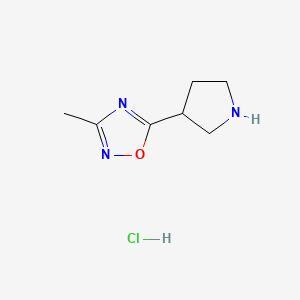
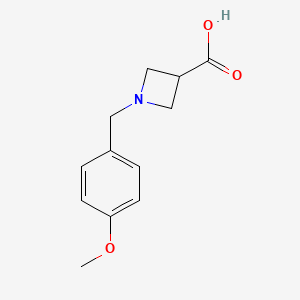
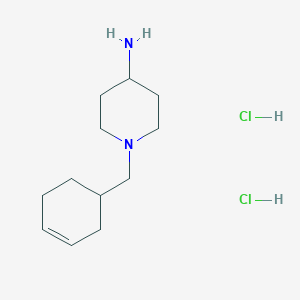
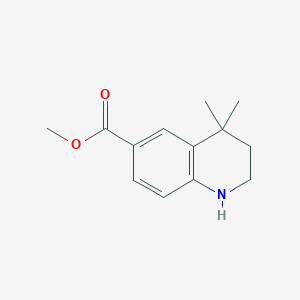
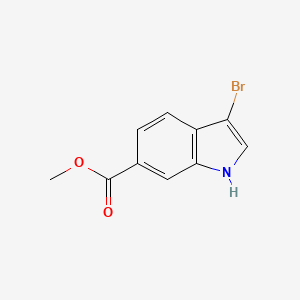
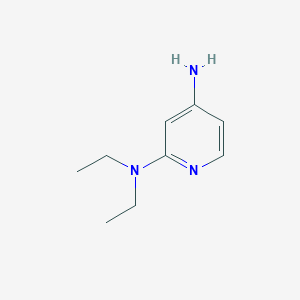
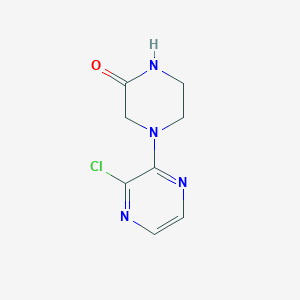
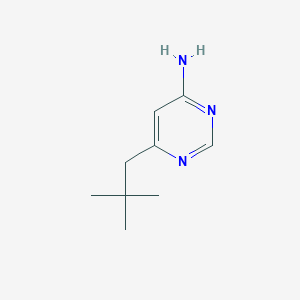
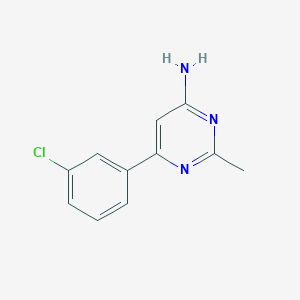
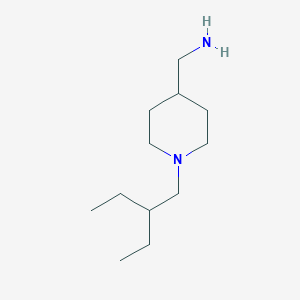
![{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464674.png)